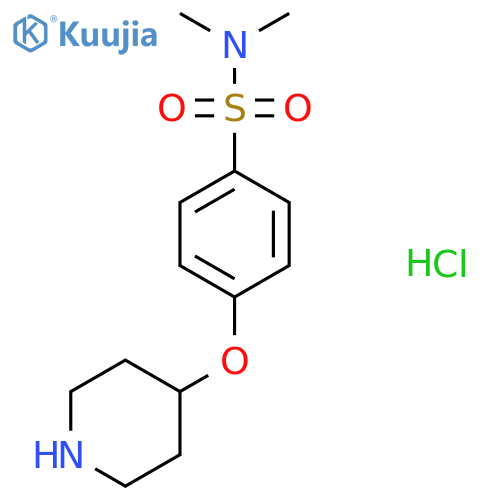

Cas no 1185317-97-8 (N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride)

1185317-97-8 structure

商品名:N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

- N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide,hydrochloride

- DB-308802

- DTXSID00671375

- N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)

- N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamidehydrochloride

- N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride

- 1185317-97-8

- AKOS015941506

- N,N-diMethyl-4-(piperidin-4-yloxy)benzenesulfonaMide hydrochloride, 98+% C13H21ClN2O3S, MW: 320.84

-

- MDL: MFCD11915967

- インチ: 1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H

- InChIKey: GJGUQRCQTGAXFO-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C1C=CC(=CC=1)OC1CCNCC1)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 320.0961414g/mol

- どういたいしつりょう: 320.0961414g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 364

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778947-500mg |

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |

1185317-97-8 | 97% | 500mg |

¥5763.00 | 2024-08-09 | |

| Chemenu | CM181252-1g |

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |

1185317-97-8 | 95% | 1g |

$712 | 2023-01-12 | |

| Fluorochem | 089610-500mg |

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |

1185317-97-8 | 500mg |

£320.00 | 2022-03-01 | ||

| Chemenu | CM181252-1g |

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride |

1185317-97-8 | 95% | 1g |

$599 | 2021-08-05 |

N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride 関連文献

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

1185317-97-8 (N,n-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量